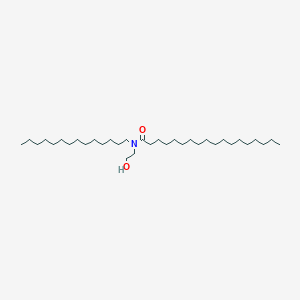
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide: is a long-chain fatty acid amide. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the fatty acid to the amide. The product is then purified through various techniques such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, this compound is used to study the interactions of fatty acid amides with biological membranes and proteins.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide involves its interaction with lipid bilayers and proteins. The hydroxyethyl group allows it to form hydrogen bonds with other molecules, while the long alkyl chain interacts with hydrophobic regions of membranes or proteins. This dual interaction enhances the compound’s ability to modify membrane properties and protein functions.
Vergleich Mit ähnlichen Verbindungen
- N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
- N-(2-Hydroxyethyl)hexadecanamide
Uniqueness: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is unique due to its specific combination of a hydroxyethyl group and a long alkyl chain, which provides it with distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
167019-13-8 |
|---|---|
Molekularformel |
C34H69NO2 |
Molekulargewicht |
523.9 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H69NO2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-34(37)35(32-33-36)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36H,3-33H2,1-2H3 |
InChI-Schlüssel |
RRHXRNURLDLMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


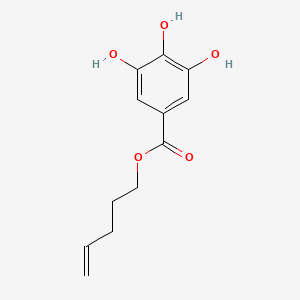
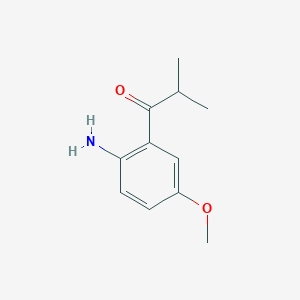

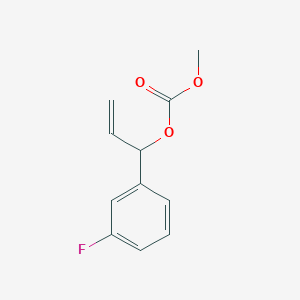

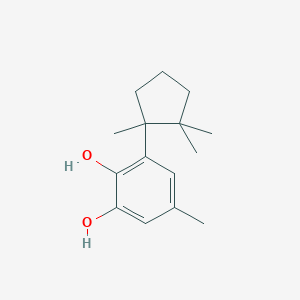
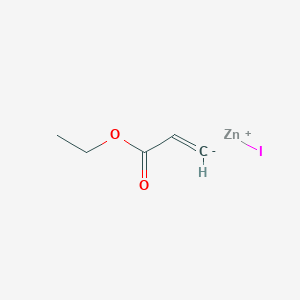
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
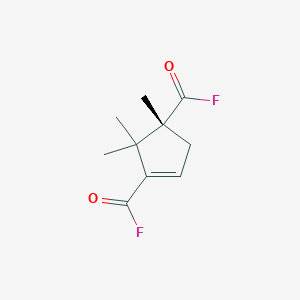
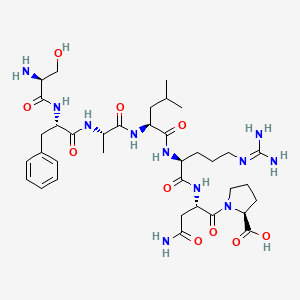
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
